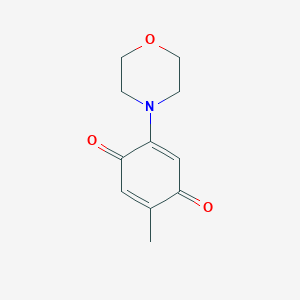

2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE

CAS No.: 2158-89-6

Cat. No.: VC4092606

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2158-89-6 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 2-methyl-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |

| Standard InChI | InChI=1S/C11H13NO3/c1-8-6-11(14)9(7-10(8)13)12-2-4-15-5-3-12/h6-7H,2-5H2,1H3 |

| Standard InChI Key | ABHMRPVSHNSBMS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C(=CC1=O)N2CCOCC2 |

| Canonical SMILES | CC1=CC(=O)C(=CC1=O)N2CCOCC2 |

Introduction

Structural and Chemical Properties

Molecular Identity and Nomenclature

2-Methyl-5-morpholinobenzo-1,4-quinone belongs to the class of substituted para-benzoquinones. Its IUPAC name, 2-methyl-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione, underscores the cyclohexadienedione backbone modified with a methyl group and a morpholine substituent . The compound’s canonical SMILES string, CC1=CC(=O)C(=CC1=O)N2CCOCC2, and InChIKey, ABHMRPVSHNSBMS-UHFFFAOYSA-N, provide unambiguous representations of its structure .

Table 1: Key Molecular Descriptors

Spectral Characterization

While explicit spectral data for 2-methyl-5-morpholinobenzo-1,4-quinone are scarce, related quinones exhibit distinctive UV-Vis absorption bands near 250–300 nm due to π→π* transitions in the quinoid system . Infrared (IR) spectroscopy of analogous compounds reveals C=O stretches at ~1670 cm⁻¹ and C–O–C vibrations from the morpholine ring at ~1100 cm⁻¹ . Nuclear magnetic resonance (NMR) data for structurally similar 2-methoxy-1,4-benzoquinone show aromatic proton signals at δ 6.2–6.8 ppm and carbonyl carbons at δ 185–190 ppm in ¹³C spectra .

Synthesis and Derivative Development

Synthetic Strategies

The synthesis of 2-methyl-5-morpholinobenzo-1,4-quinone is inferred from methods used for analogous quinones. A common approach involves:

-

Quinone Functionalization: Reacting 2-methyl-1,4-benzoquinone with morpholine under acidic or oxidative conditions .

-

Late-Stage C–H Activation: Direct coupling of morpholine to preformed quinones via transition metal catalysis, as demonstrated in the synthesis of 2-methyl-5-(3-methyl-2-butenyl)-1,4-benzoquinone .

For example, Thiemann et al. described the preparation of methoxy-substituted para-benzoquinones using ceric ammonium nitrate (CAN) as an oxidizing agent, a method potentially adaptable to morpholine incorporation.

Structural Derivatives and Modifications

Derivatives of 2-methyl-5-morpholinobenzo-1,4-quinone can be tailored for specific applications:

-

Halogenation: Introducing halogens at the quinone’s aromatic positions enhances electrophilicity and bioactivity, as seen in 2,5-dichlorobenzo-1,4-quinone derivatives .

-

Alkyl/Aryl Substituents: Adding groups like 3-methyl-2-butenyl improves mitochondrial complex I inhibition .

Biological and Pharmacological Activity

Enzyme Inhibition

Quinones are renowned for their redox-cycling properties, which enable interactions with enzymes like NADH:ubiquinone oxidoreductase (Complex I). 2-Methyl-5-morpholinobenzo-1,4-quinone’s morpholine group may enhance binding to enzyme active sites through hydrogen bonding and hydrophobic interactions . In a study on mitochondrial complex I, a related anthraquinone derivative exhibited an IC₅₀ of 5 μM, suggesting potential for structure-activity optimization .

Table 2: Comparative Bioactivity of Quinone Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| 3-Methylbuteneoxide-1,4-anthraquinone | Mitochondrial Complex I | 5.0 | |

| 2,5-Dimethyl-1,4-benzoquinone | Jack Bean Urease | 0.12 | |

| 2-Methoxy-1,4-benzoquinone | Cytochrome c-555 | 0.06 |

Applications in Medicinal Chemistry

Antibacterial Agents

Morpholine-containing benzothiazoles, such as compound 7a, exhibit dual inhibition of bacterial DNA gyrase and topoisomerase IV with MIC values ≤0.06 μg/mL against Neisseria gonorrhoeae . The morpholine ring’s solubility-enhancing effects (e.g., log D = 1.83 for 7a) could be leveraged in designing 2-methyl-5-morpholinobenzo-1,4-quinone derivatives for Gram-negative pathogens .

Mitochondrial Complex I Probes

The compound’s quinone scaffold aligns with substrate-based inhibitors of mitochondrial complex I, a target in neurodegenerative diseases . Derivatives like 3-methylbuteneoxide-1,4-anthraquinone show high selectivity over other quinone-processing enzymes, underscoring the therapeutic potential of this structural class .

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume